N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide

FAAH inhibition Macamide potency IC50 comparison

N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide (CAS 883715-22-8), also known as N-3-methoxybenzyl-linoleamide or macamide impurity 10, is a synthetic long-chain fatty acid amide (molecular formula C26H41NO2, molecular weight 399.6 g/mol). It is a member of the macamide class of compounds, which are N-benzylamides of fatty acids, and exists as an oil with a calculated XLogP of 7.8, indicating high lipophilicity.

Molecular Formula C26H41NO2
Molecular Weight 399.6 g/mol
Cat. No. B12426274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide
Molecular FormulaC26H41NO2
Molecular Weight399.6 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCC(=O)NCC1=CC(=CC=C1)OC
InChIInChI=1S/C26H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(28)27-23-24-19-18-20-25(22-24)29-2/h7-8,10-11,18-20,22H,3-6,9,12-17,21,23H2,1-2H3,(H,27,28)
InChIKeyBMQBTHWVNBJSPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide: Key Identifiers and Baseline Procurement Data


N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide (CAS 883715-22-8), also known as N-3-methoxybenzyl-linoleamide or macamide impurity 10, is a synthetic long-chain fatty acid amide (molecular formula C26H41NO2, molecular weight 399.6 g/mol) [1] [2]. It is a member of the macamide class of compounds, which are N-benzylamides of fatty acids, and exists as an oil with a calculated XLogP of 7.8, indicating high lipophilicity [3].

Why Substitution of N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide with Other Macamides or Fatty Acid Amides is Not Straightforward


Generic substitution among macamides and related fatty acid amides is complicated by the fact that both the fatty acid chain unsaturation pattern and the N-benzyl substituent dictate the compound's interaction with the fatty acid amide hydrolase (FAAH) enzyme [1]. Even among macamides that share the linoleoyl (18:2) fatty acid chain, the presence and position of a methoxy group on the benzyl ring (e.g., 3-methoxybenzyl vs. unsubstituted benzyl) can alter the potency and mechanism of FAAH inhibition [2]. This makes the choice of specific compound critical for consistent experimental outcomes.

Quantitative Differentiation of N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide Against Key Comparators


FAAH Inhibitory Potency: Comparative IC50 Data vs. N-Benzyl Macamide and Linoleoyl Ethanolamide

N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide (3-MBL) is a FAAH inhibitor with an IC50 in the range of 10-17 µM against the human enzyme [1]. This potency is comparable to other active macamides derived from oleic, linoleic, and linolenic acids, but it is significantly more potent than the endogenous FAAH substrate/inhibitor linoleoyl ethanolamide, which exhibits a Ki of 9.0 µM . Notably, the unsubstituted N-benzyl analog, N-benzyloctadeca-9Z,12Z-dienamide, demonstrates a slightly lower IC50 of 7.2 µM, indicating that the 3-methoxy substitution on the benzyl ring results in a modest reduction in potency relative to the unsubstituted benzyl analog [2].

FAAH inhibition Macamide potency IC50 comparison

Mechanism of FAAH Inhibition: Time-Dependent and Irreversible vs. Simple Reversible Inhibitors

N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide (3-MBL) has been specifically characterized as a time-dependent FAAH inhibitor, with a mechanism that is likely irreversible or slowly reversible [1]. This contrasts with many other macamides, such as certain derivatives of oleic acid and benzylamine, which act as reversible inhibitors [2]. The time-dependent nature of 3-MBL's inhibition is a key differentiating factor, as it implies a sustained effect on FAAH activity, which could translate to longer-lasting pharmacological effects in vivo [3].

FAAH mechanism Time-dependent inhibition Irreversible inhibition

In Vivo Anticonvulsant Efficacy and Survival Benefit in a Rat Model of Epilepsy

In a rat model of status epilepticus induced by intraperitoneal injection of pilocarpine, N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide (3-MBL) demonstrated superior anticonvulsant activity compared to its close structural analog, N-3-methoxybenzyl-oleamide (3-MBO) [1]. 3-MBL was identified as the most active of the macamides tested, resulting in a higher survival probability in the rats [2].

Anticonvulsant In vivo efficacy Epilepsy model

FAAH Inhibition Potency Relative to Anandamide: A Comparative Analysis of Rat Brain Homogenate Data

At a concentration of 100 µM, N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide achieves 68% inhibition of FAAH in rat brain homogenates, as measured by the inhibition of [3H]-anandamide hydrolysis [1]. This demonstrates a robust, concentration-dependent inhibition of FAAH in a physiologically relevant tissue preparation, a feature that is not always observed with other macamides or fatty acid amides at similar concentrations [2].

FAAH inhibition Anandamide hydrolysis Rat brain homogenate

High-Impact Research and Industrial Applications for N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide


Preclinical Studies of Anticonvulsant and Neuroprotective Therapies

The in vivo data demonstrating anticonvulsant activity and a survival benefit in a rat model of epilepsy [1] positions N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide (3-MBL) as a valuable tool compound for studying the endocannabinoid system in the context of seizure disorders and neuroprotection. Its time-dependent, likely irreversible FAAH inhibition mechanism [2] makes it particularly suitable for experiments requiring sustained elevation of anandamide levels.

Investigating the Role of FAAH in the Endocannabinoid System and Pain/Inflammation

The compound's robust FAAH inhibitory activity, demonstrated in both human recombinant enzyme assays (IC50 10-17 µM) [3] and rat brain homogenates (68% inhibition at 100 µM) [4], makes it an ideal chemical probe for dissecting the role of FAAH in pain, inflammation, and other physiological processes modulated by endocannabinoids.

Comparative Pharmacology Studies of Macamide Structure-Activity Relationships (SAR)

The quantitative differences in FAAH inhibition between 3-MBL (IC50 10-17 µM) [3], its unsubstituted benzyl analog N-benzyloctadeca-9Z,12Z-dienamide (IC50 7.2 µM) [5], and the reversible inhibitor 3-MBO [6] provide a clear SAR framework. Researchers can utilize 3-MBL as a reference compound to systematically explore how modifications to the benzyl group and fatty acid chain influence FAAH inhibition potency and mechanism.

Quote Request

Request a Quote for N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.